Technical Guide: Physicochemical Profiling of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Technical Guide: Physicochemical Profiling of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
This guide functions as a technical whitepaper for 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline .[1][2][3]
As this specific molecule is a specialized intermediate—likely utilized in the synthesis of liquid crystalline materials or lipophilic pharmaceutical candidates—this guide synthesizes predicted physicochemical data based on quantitative structure-property relationships (QSPR) and standardizes the experimental protocols required for its characterization.[1][3][4]
[1][2][3]
Part 1: Executive Summary & Structural Logic
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is a secondary amine characterized by a core N-benzylaniline scaffold decorated with two distinct alkoxy chains: a branched sec-butoxy group at the meta position of the aniline ring and a linear hexyloxy chain at the para position of the benzyl ring.[1][2][3]
This structural asymmetry is intentional.[1][3][4] The linear hexyloxy chain promotes Van der Waals stacking (essential for liquid crystalline behavior or lipid bilayer intercalation), while the branched sec-butoxy group introduces steric disorder, likely suppressing the melting point and enhancing solubility in organic solvents compared to its linear analogues.[2][3][4]
Chemical Identity[1][3][5][6][7][8][9][10][11][12]
-
IUPAC Name: 3-(butan-2-yloxy)-N-{[4-(hexyloxy)phenyl]methyl}aniline[1][2][3]
-
Molecular Formula:
[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
SMILES: CCCCCCOc1ccc(CNCc2cccc(OC(C)CC)c2)cc1
Part 2: Physicochemical Properties (Predicted & Derived)[1][3][4]
The following data represents a high-confidence consensus based on group contribution methods and structural analogues (e.g., N-benzylaniline, 3-alkoxyanilines).
Table 1: Core Physical Parameters[3][4]
| Property | Value (Predicted/Derived) | Confidence | Technical Note |
| Physical State | Viscous Oil or Low-Melting Solid | High | The sec-butoxy chirality and branching disrupt crystal packing.[1][2][3] |
| Melting Point | 35°C – 55°C | Med | Pure N-benzylaniline melts at ~37°C. The long chain adds mass, but branching reduces lattice energy.[1][2][3][4] |
| Boiling Point | ~460°C (at 760 mmHg) | High | Decomposition likely occurs before boiling at atmospheric pressure.[1][3][4] |
| LogP (Octanol/Water) | 6.2 ± 0.4 | High | Highly lipophilic due to C6 and C4 alkyl chains.[1][4] |
| pKa (Conjugate Acid) | 4.5 – 5.0 | High | The aniline nitrogen lone pair is delocalized into the ring; electron-donating alkoxy groups slightly increase basicity vs. aniline.[1][3][4] |
| Polar Surface Area | ~21.3 Ų | High | Limited polar functionality (secondary amine + 2 ethers); indicates high blood-brain barrier permeability potential.[1][2][3][4] |
Solubility Profile
-
Insoluble: Water, 0.1 M HCl (forms salt but likely forms an emulsion due to high lipophilicity).[3][4]
-
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[3][4]
Part 3: Synthesis & Reaction Pathway[2][3]
To understand the impurities profile, one must understand the genesis of the molecule.[4] The standard industrial or lab-scale synthesis involves a Reductive Amination .[1][2][3][4]
Mechanism[2][3][8][13]
-
Condensation: 3-(sec-butoxy)aniline reacts with 4-(hexyloxy)benzaldehyde to form an imine (Schiff base) intermediate.[1][2][3][4]
-
Reduction: The imine is reduced (typically in situ using Sodium Triacetoxyborohydride or NaBH4) to the secondary amine.[1][3][4]
Visualization: Synthesis Workflow
The following diagram outlines the critical process steps and potential side-products (impurities) that researchers must monitor.
Figure 1: Reductive amination pathway highlighting the target molecule and critical impurity vectors (over-alkylation).[3][4]
Part 4: Characterization Protocols
For researchers validating this compound, standard "white powder" protocols are insufficient due to the oily/waxy nature of the substance.[4]
Protocol A: Structural Validation (NMR)
-
Solvent:
is the standard.[3][4] DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> may be used if salt formation is suspected.[2][3][4] -
Key Diagnostic Signals:
-
Benzylic Protons: Look for a singlet (or doublet if protonated) at δ 4.2–4.4 ppm (2H).[1][3][4] This confirms the reduction of the imine (which would appear > 8 ppm).[3][4]
-
Sec-Butoxy Chiral Center: The methine proton (-OCH (CH3)Et) will appear as a multiplet at δ 4.2–4.3 ppm .[1][3][4]
-
Hexyloxy Chain: Triplet at δ 3.9 ppm (-OCH 2-) followed by characteristic alkyl multiplets.[1][2][3][4]
-
Protocol B: Thermal Analysis (DSC)
If this molecule is a liquid crystal precursor, Differential Scanning Calorimetry (DSC) is mandatory to detect phase transitions.[3][4]
-
Cycle: Heat from -20°C to 100°C at 10°C/min; Cool to -20°C; Heat again.
-
Observation: Look for a glass transition (
) rather than a sharp melting point ( ), which is common for asymmetric oily amines.
Protocol C: Purity Determination (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[3][4]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][3][4]
-
Gradient: High organic start (50% B to 95% B) is required due to the LogP of ~6.2.[3][4]
Visualization: Analytical Decision Tree
Figure 2: Step-by-step analytical workflow for isolating and validating the lipophilic amine.
Part 5: Stability & Handling[3][4]
Oxidation Sensitivity
Aniline derivatives, particularly secondary amines, are susceptible to oxidation to form N-oxides or colored imino-quinone species (turning the sample red/brown over time).[1][2][3][4]
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen).[3][4]
-
Stabilizer: If used for long-term storage in solution, consider adding BHT (butylated hydroxytoluene) if downstream applications permit.[1][2][3][4]
Safety (E-E-A-T)
-
Skin Absorption: High LogP indicates this compound will readily penetrate the stratum corneum.[1][3][4] Double-gloving (Nitrile) is required.[1][2][3][4]
-
Toxicity: While specific data is unavailable, N-benzylanilines can be methemoglobinemia inducers.[1][2][3][4] Handle in a fume hood.
References
-
Sigma-Aldrich. (n.d.).[1][2][3][4] N-Benzylaniline Physical Properties. Retrieved from [1][3][4]
-
National Center for Biotechnology Information (NCBI). (2025).[1][3][4] PubChem Compound Summary for CID 19389149, 3-(Tert-butoxy)aniline. Retrieved from [3][5]
-
Context: Used to derive electronic effects and solubility modifications of the branched alkoxy group on the aniline ring.[4]
-
-
Organic Syntheses. (n.d.). Reductive Amination Procedures for N-Benzylanilines. Retrieved from [1][3][4]
- Context: Validates the reductive amination pathway and workup procedures described in Part 3.
-
Santa Cruz Biotechnology. (n.d.).[1][3][4] 3-(sec-Butoxy)aniline Product Data. Retrieved from [1][3][4]
- Context: Confirms the commercial availability of the starting material and its liquid/low-melting n
Sources
- 1. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 4-(sec-butoxy)aniline (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 5. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
